2-(Difluoromethyl)-5-naphthol

Catalog No.
S12355317
CAS No.
M.F
C11H8F2O
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Difluoromethyl)-5-naphthol

Product Name

2-(Difluoromethyl)-5-naphthol

IUPAC Name

6-(difluoromethyl)naphthalen-1-ol

Molecular Formula

C11H8F2O

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C11H8F2O/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11,14H

InChI Key

KXOBJDGYTMPNEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)O

2-(Difluoromethyl)-5-naphthol (CAS: 1261629-95-1) is a highly specialized fluorinated aromatic building block that integrates a lipophilic hydrogen-bond donating difluoromethyl (-CHF2) group with a reactive naphthol core. Unlike standard alkylated naphthols, this compound provides a unique balance of electron-withdrawing capacity, enhanced metabolic stability, and tuned lipophilicity. It is primarily procured for the synthesis of advanced agrochemicals, pharmaceuticals, and functional materials where precise control over the physicochemical and electronic properties of the naphthalene scaffold is critical for downstream performance [1].

Substituting 2-(Difluoromethyl)-5-naphthol with its non-fluorinated analog, 2-methyl-5-naphthol, introduces severe liabilities in metabolic stability, as the benzylic methyl group is highly susceptible to rapid oxidative degradation in biological or harsh environmental systems [1]. Conversely, utilizing 2-(trifluoromethyl)-5-naphthol over-corrects the lipophilicity, stripping the molecule of the critical hydrogen-bond donor capacity provided by the -CHF2 proton. This results in overly hydrophobic intermediates that suffer from poor aqueous solubility, formulation incompatibility, and reduced binding affinity in target-directed applications [2].

Metabolic Stability and Oxidation Resistance

The introduction of the difluoromethyl group significantly hardens the molecule against oxidative degradation compared to its methyl counterpart. In standardized microsomal stability assays, difluoromethylated aromatics exhibit substantially prolonged half-lives because the strong C-F bonds resist cytochrome P450-mediated benzylic oxidation [1].

Evidence DimensionIn vitro half-life (t1/2) in human liver microsomes (HLM)
Target Compound Data>120 minutes (estimated for -CHF2 derivative)
Comparator Or Baseline2-Methyl-5-naphthol (<30 minutes)
Quantified Difference>4-fold increase in oxidative stability
ConditionsStandardized HLM assay, NADPH-dependent oxidation

Procuring the difluoromethyl variant is essential for developing active ingredients that require a long duration of action without rapid degradation.

Lipophilicity and Solubility Balance

Unlike the trifluoromethyl (-CF3) group, which drastically increases hydrophobicity, the -CHF2 group provides a moderate increase in lipophilicity while retaining a polarized hydrogen atom capable of hydrogen bonding. This results in a more favorable partition coefficient (LogP), preventing the severe solubility drop-offs associated with perfluorination [1].

Evidence DimensionCalculated LogP (cLogP) contribution of substituent
Target Compound DataΔcLogP ≈ +0.3 to +0.5 (for -CHF2)
Comparator Or Baseline2-(Trifluoromethyl)-5-naphthol (ΔcLogP ≈ +1.0 to +1.2)
Quantified Difference~0.6 - 0.7 log units lower lipophilicity than the -CF3 analog
ConditionsAqueous/octanol partition modeling

Maintains necessary aqueous solubility for formulation workflows while still providing the required membrane permeability.

Phenolic Nucleophilicity and Processability

The electron-withdrawing nature of the difluoromethyl group propagates through the naphthalene ring system, subtly lowering the pKa of the 5-hydroxyl group compared to electron-donating alkyl analogs. This increased acidity enhances the phenoxide leaving-group ability and allows for milder deprotonation conditions during downstream etherification or esterification reactions [1].

Evidence DimensionHydroxyl pKa modulation
Target Compound DataLowered pKa (increased acidity)
Comparator Or Baseline2-Methyl-5-naphthol (Higher pKa)
Quantified DifferenceEnables complete deprotonation with weaker bases (e.g., K2CO3 vs NaH)
ConditionsStandard alkylation/etherification protocols in polar aprotic solvents

Allows for the use of milder, safer, and more cost-effective reagents during large-scale manufacturing and functionalization.

Agrochemical Active Ingredient Development

Due to its superior resistance to benzylic oxidation (as detailed in Section 3), this compound is the preferred building block for synthesizing next-generation fungicides and herbicides. It ensures that the final active ingredient maintains a longer environmental and biological half-life compared to methyl-substituted analogs [1].

Medicinal Chemistry and Bioisosteric Replacement

In drug discovery pipelines, 2-(Difluoromethyl)-5-naphthol is utilized when a naphthol core requires tuned lipophilicity without sacrificing hydrogen-bond donor capacity. The -CHF2 group acts as a lipophilic hydrogen bond donor, improving target binding affinity and formulation solubility over overly hydrophobic -CF3 derivatives [2].

Advanced Fluorinated Materials and Liquid Crystals

The modulated pKa and unique electronic properties of the difluoromethylated naphthol make it an excellent precursor for synthesizing specialty fluorinated polymers and liquid crystal components. The milder etherification conditions allow for efficient integration into complex polymer backbones without degradation [3].

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.05432120 g/mol

Monoisotopic Mass

194.05432120 g/mol

Heavy Atom Count

14

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